molecular formula C24H19Cl2NO4 B431344 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B431344
M. Wt: 456.3g/mol
InChI Key: AUZXEOMNUXDXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE typically involves multiple steps. One common approach is the esterification of 3-[(2,4-dichlorobenzoyl)amino]benzoic acid with 1-Methyl-2-(4-methylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(4-methylphenyl)-2-oxoethyl benzoate
  • 3-[(2,4-Dichlorobenzoyl)amino]benzoic acid
  • 1-Methyl-2-(4-methylphenyl)-2-oxoethanol

Uniqueness

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C24H19Cl2NO4/c1-14-6-8-16(9-7-14)22(28)15(2)31-24(30)17-4-3-5-19(12-17)27-23(29)20-11-10-18(25)13-21(20)26/h3-13,15H,1-2H3,(H,27,29)

InChI Key

AUZXEOMNUXDXDI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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